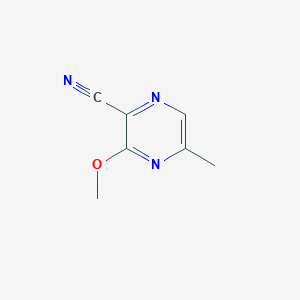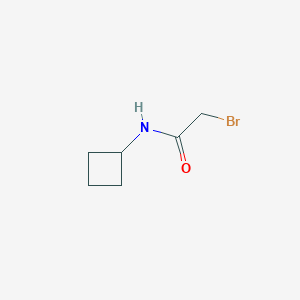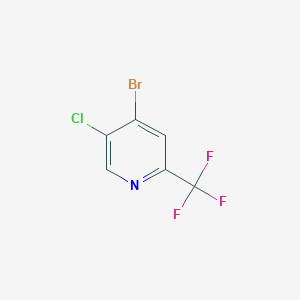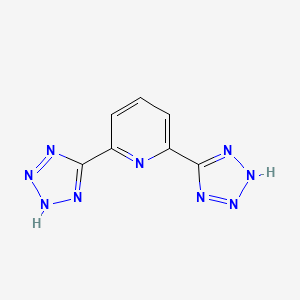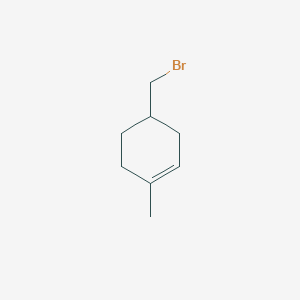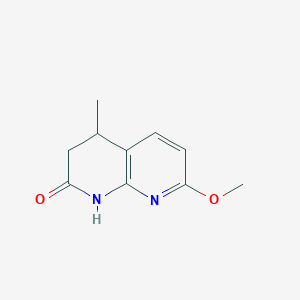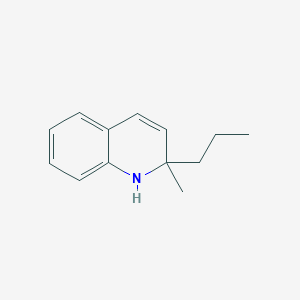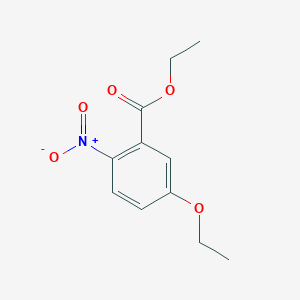
Ethyl 5-ethoxy-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethoxy-2-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the 5-position and a nitro group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-ethoxy-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and etherification reactions
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 2-nitrobenzoate.
Etherification: The nitro compound is then reacted with ethanol in the presence of a strong acid catalyst to introduce the ethoxy group at the 5-position, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-ethoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin and hydrochloric acid.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 5-ethoxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-ethoxy-2-nitrobenzoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethoxy-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic properties.
Material Science: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-ethoxy-2-nitrobenzoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-ethoxy-2-nitrobenzoate can be compared with similar compounds such as ethyl 2-ethoxy-5-nitrobenzoate. While both compounds have similar structures, the position of the ethoxy and nitro groups differ, leading to variations in their chemical reactivity and applications.
List of Similar Compounds
- Ethyl 2-ethoxy-5-nitrobenzoate
- Ethyl 2-nitrobenzoate
- Ethyl 5-nitrobenzoate
Eigenschaften
Molekularformel |
C11H13NO5 |
|---|---|
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
ethyl 5-ethoxy-2-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
QROJGLXXGGCUGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
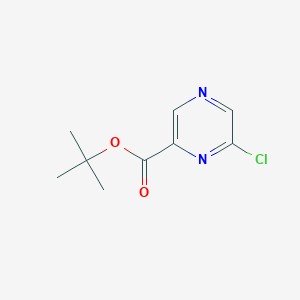
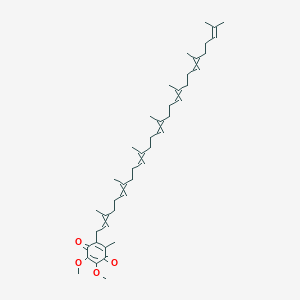
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
